KGCHM07 -

KGCHM07

Catalog Number: EVT-1535004
CAS Number:
Molecular Formula: C39H48F6N8O5
Molecular Weight: 822.8544
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KGCHM07 is a novel potent peptide dual agonist of opioid/neurokinin 1 receptor.
Overview

KGCHM07 is a synthetic peptide that acts as a selective agonist for the delta-opioid receptor (DOP). It has garnered attention due to its potential therapeutic applications in managing pain while minimizing the adverse effects commonly associated with traditional opioid treatments. The compound's unique structure and binding characteristics have been elucidated through advanced crystallography studies, providing insights into its mechanism of action and receptor interactions.

Source

KGCHM07 was developed as part of research aimed at understanding the structural dynamics of opioid receptors. Its synthesis and characterization were detailed in studies focusing on the crystal structures of DOP in complex with various agonists, including KGCHM07 itself. These studies were conducted by researchers affiliated with the iHuman Institute at ShanghaiTech University, among others .

Classification

KGCHM07 is classified as a peptide agonist specifically targeting the delta-opioid receptor. This classification places it within a broader category of opioid receptor modulators, which also includes compounds targeting the mu-opioid receptor and kappa-opioid receptor. Its distinct action profile makes it an important candidate for further pharmacological exploration in pain management and related therapies.

Synthesis Analysis

Methods

The synthesis of KGCHM07 involves solid-phase peptide synthesis techniques, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of complex peptide structures.

Technical Details:

  • Reagents Used: Common reagents include N,N'-diisopropylcarbodiimide (DIC) and N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide (HONB) for coupling reactions.
  • Conditions: Microwave irradiation is employed to enhance reaction efficiency and yield .

The final product is purified using reversed-phase high-performance liquid chromatography (HPLC), ensuring high purity suitable for biological assays.

Molecular Structure Analysis

Structure

KGCHM07 has a well-defined molecular structure characterized by specific amino acid sequences that confer its binding affinity to opioid receptors. The peptide's conformation is critical for its interaction with DOP, as demonstrated by its crystal structure in complex with the receptor.

Data

The crystal structure of KGCHM07 bound to DOP has been resolved at a resolution of 2.8 Å, revealing key interactions between the peptide and receptor residues that stabilize binding and activate signaling pathways .

Chemical Reactions Analysis

Reactions

KGCHM07 undergoes specific interactions with the delta-opioid receptor that trigger downstream signaling pathways. The binding of KGCHM07 to DOP leads to conformational changes in the receptor, activating G-protein signaling cascades.

Technical Details:

  • Binding Affinity: The binding affinity of KGCHM07 has been quantified, showing a Ki value of approximately 5.17 nM, indicating strong interaction with DOP.
  • Mutagenesis Studies: These studies highlight critical residues involved in binding and activation, such as D128 3.32, whose mutations significantly affect KGCHM07's activity .
Mechanism of Action

Process

The mechanism by which KGCHM07 exerts its effects involves binding to the delta-opioid receptor, leading to receptor activation and subsequent intracellular signaling. This process typically involves:

  1. Receptor Binding: KGCHM07 binds to specific sites on DOP.
  2. Conformational Change: The binding induces a change in the receptor's conformation.
  3. Signal Transduction: This change activates G-proteins associated with the receptor, leading to various physiological responses related to pain modulation .

Data

Experimental data from pharmacological assays indicate that KGCHM07 effectively activates G-protein signaling pathways while also influencing β-arrestin recruitment, which is crucial for understanding its full pharmacodynamic profile .

Physical and Chemical Properties Analysis

Physical Properties

KGCHM07 is a peptide with properties typical of small biomolecules:

  • Molecular Weight: Approximately 569.7 g/mol.
  • Solubility: Generally soluble in aqueous buffers used for biological assays.

Chemical Properties

The chemical stability and reactivity of KGCHM07 are influenced by its peptide bonds and side chains:

  • pH Stability: The compound maintains stability across a physiological pH range.
  • Lipophilicity: Studies using liquid chromatography-mass spectrometry have assessed lipophilicity, which is an important factor for predicting interactions with lipid membranes .
Applications

KGCHM07 has significant potential applications in scientific research and medicine:

  • Pain Management: Due to its selective action on delta-opioid receptors, it may provide analgesic effects with fewer side effects compared to traditional opioids.
  • Research Tool: As a well-characterized agonist, KGCHM07 serves as an important tool for studying opioid receptor biology and developing new therapeutic agents targeting pain and addiction pathways.
Introduction to KGCHM07 and δ-Opioid Receptor (DOR) Pharmacology

Contextualizing the Opioid Crisis and Need for Safer Analgesics

The ongoing opioid crisis, driven primarily by the severe adverse effects of μ-opioid receptor (MOR) agonists like respiratory depression, addiction, and tolerance, underscores an urgent need for safer analgesic therapies [3] [4]. In the United States alone, drug overdose—largely attributable to MOR-targeting opioids like fentanyl—has become the leading cause of accidental death, highlighting a critical public health emergency [3]. Within this landscape, the δ-opioid receptor (DOR) emerges as a promising therapeutic target. DOR agonists exhibit potent antinociceptive properties but are associated with reduced risks of respiratory depression, constipation, and abuse liability compared to MOR agonists [3] [6]. KGCHM07 (C₃₉H₄₈F₆N₈O₅; MW: 822.85 g/mol) represents a novel peptide-based DOR agonist designed to leverage this therapeutic potential [6]. Its development aligns with FDA initiatives like the Opioid Analgesic REMS (Risk Evaluation and Mitigation Strategy), which emphasizes education and safer prescribing practices to mitigate the crisis [4].

Structural and Functional Overview of δ-Opioid Receptors

The DOR is a class A G-protein-coupled receptor (GPCR) characterized by a conserved seven-transmembrane (7TM) helical architecture [7]. Key structural elements include:

  • Binding Pocket Organization: The DOR binding pocket is divided into a conserved lower region (for ligand "message" or efficacy) and a divergent upper region (for "address" or subtype selectivity) [2]. This duality validates the "message-address" concept in opioid pharmacology, where ligands like KGCHM07 target subtype-specific residues (e.g., L3007.35 in DOR) to achieve selectivity [2] [7].
  • Activation Mechanism: Agonist binding induces outward shifts in transmembrane helices TM5 (4.5 Å) and TM6 (9.4–11.2 Å), coupled with inward movement of TM7 (3.9 Å). These rearrangements disrupt the sodium-binding pocket (e.g., collapse at N3147.49) and reorient conserved microswitches like the P-I-F motif (F2706.44 rotation) and NPxxY motif (Y3187.53 downward shift) [3].
  • Signaling Pathways: DOR primarily couples to Gαi/o proteins, inhibiting cAMP production. Biased agonism toward G-protein signaling (over β-arrestin recruitment) is a key design strategy to enhance safety, though KGCHM07’s bias profile remains under investigation [10].

Table 1: Key Structural Features of δ-Opioid Receptors

Structural ElementFunctional RoleLigand Interaction
Conserved Lower PocketEfficacy ("Message")Binds core pharmacophore (e.g., phenolic hydroxyl)
Divergent Upper PocketSelectivity ("Address")Engages DOR-specific residues (e.g., L3007.35)
Extracellular Loop 2 (ECL2)Ligand access/selectivityβ-hairpin stabilizes peptide ligands
Sodium-Binding PocketAllosteric modulationCollapsed in active state; mutations stabilize agonists
TM6 Outward ShiftG-protein coupling9.4–11.2 Å movement in active state

Role of Peptide Agonists in Opioid Receptor Targeting

Peptide-based opioid ligands offer distinct advantages over alkaloid-derived drugs like morphine:

  • Enhanced Selectivity: Peptides exploit subtle differences in DOR’s extracellular loops (e.g., ECL2 β-hairpin) and address regions to achieve subtype specificity, reducing off-target effects at MOR or KOR [3] [7].
  • Structural Versatility: Linear and cyclic peptide scaffolds allow systematic modifications to optimize binding kinetics, efficacy, and stability. KGCHM07 incorporates non-natural amino acids (e.g., Dmt, Sar) and hydrophobic extensions to enhance DOR affinity [3] [6].
  • Dual-Targeting Potential: KGCHM07 was originally designed as a bifunctional ligand targeting both opioid and neurokinin-1 (NK1) receptors. This dual approach aims to synergistically modulate pain and affective disorders [6]. Peptide agonists also enable exploration of biased signaling, where specific ligand-receptor conformations preferentially activate G-proteins over β-arrestin pathways [10].

Table 2: KGCHM07 Pharmacological Profile

ParameterValueAssay SystemReference
Molecular FormulaC₃₉H₄₈F₆N₈O₅N/A [6]
Exact Mass822.3652 DaN/A [6]
DOR Binding Affinity (Kᵢ)1.24 ± 0.23 nMCrystal construct [3]
MOR Binding Affinity (Kᵢ)Comparable to DORCompetitive binding [6]
Functional ActivityFull DOR agonist[³⁵S]GTPγS assay [3]

Rationale for KGCHM07 as a Dual-Function Ligand

KGCHM07 (IUPAC: (R)-2-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-N-((S)-1-((2-((3,5-bis(trifluoromethyl)benzyl)(methyl)amino)-2-oxoethyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-5-guanidinopentanamide) embodies a multitarget strategy grounded in structural biology:

  • High-Potency DOR Agonism: KGCHM07 stabilizes the active DOR conformation, as revealed in its 2.8 Å resolution crystal structure (PDB: 6PT2) [3] [8]. Key interactions include hydrogen bonding between its phenolic hydroxyl and H2786.52, and hydrophobic packing of its 3,5-bis(trifluoromethyl)benzyl group into the DOR address region [8]. This results in sub-nanomolar affinity (Kᵢ = 1.24 nM) and full agonist efficacy [3].
  • Dual Opioid/NK1 Targeting: The peptide incorporates motifs targeting both opioid and NK1 receptors. Its C-terminal 3,5-bis(trifluoromethyl)benzyl group mimics neurokinin antagonists like aprepitant, while its N-terminal Dmt (dimethyltyrosine) conserves the opioid "message" motif [6]. This design aims to concurrently modulate pain (via DOR) and substance P-mediated processes (e.g., inflammation, anxiety) [6].
  • Structural Insights for Optimization: The KGCHM07-DOR complex reveals ligand-induced conformational changes critical for activation, including TM3 rotation and ECL2 stabilization [8]. These structural data provide a blueprint for refining selectivity and efficacy in next-generation analogs.

Table 3: Comparison of KGCHM07 with Selective DOR Agonists

LigandStructure TypeDOR Kᵢ (nM)G-Protein Efficacy (%)β-Arrestin Recruitment
KGCHM07Peptide1.24100Low (inferred)
DPI-287Small molecule1.86Partial agonistNot reported
SNC80Non-peptide2.1Full agonistModerate
TAN-67Alkaloid-derived18Full agonistHigh

KGCHM07 exemplifies the convergence of structural biology and rational ligand design to address unmet needs in pain management. Its development underscores the therapeutic promise of DOR-targeted agonists in mitigating the opioid crisis [3] [8].

Properties

Product Name

KGCHM07

IUPAC Name

(R)-2-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-N-((S)-1-((2-((3,5-bis(trifluoromethyl)benzyl)(methyl)amino)-2-oxoethyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-5-guanidinopentanamide

Molecular Formula

C39H48F6N8O5

Molecular Weight

822.8544

InChI

InChI=1S/C39H48F6N8O5/c1-22-13-28(54)14-23(2)29(22)19-30(46)34(56)50-31(11-8-12-49-37(47)48)35(57)51-32(17-24-9-6-5-7-10-24)36(58)53(4)21-33(55)52(3)20-25-15-26(38(40,41)42)18-27(16-25)39(43,44)45/h5-7,9-10,13-16,18,30-32,54H,8,11-12,17,19-21,46H2,1-4H3,(H,50,56)(H,51,57)(H4,47,48,49)/t30-,31+,32-/m0/s1

InChI Key

CMQPBJQRYACTFV-QAXCHELISA-N

SMILES

O=C(N[C@@H](CC1=CC=CC=C1)C(N(CC(N(CC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C)=O)C)=O)[C@H](NC([C@@H](N)CC3=C(C)C=C(O)C=C3C)=O)CCCNC(N)=N

Solubility

Soluble in DMSO

Synonyms

KGCHM07; KGCHM-07; KGCHM 07

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.